

Introduction: A Versatile Scaffold for Complex Molecule Synthesis

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Compound of Interest

Compound Name: *Ethyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate*

Cat. No.: B1507615

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Ethyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate is a complex organic molecule featuring a unique spirocyclic core. Its structure integrates several key functional groups: an ethyl ester, a formyl (aldehyde) group, and a protected ketone in the form of a 1,4-dioxaspiroketal. This distinct combination of reactive sites, orthogonally protected, makes it a highly valuable building block for medicinal chemists and researchers in drug development. The strategic placement of these groups allows for sequential and selective chemical transformations, providing a robust scaffold for constructing diverse and complex molecular architectures.

The core of this molecule is the 1,4-dioxaspiro[4.5]decane system, which serves as a stable protecting group for a cyclohexanone ring. This protection is crucial as it allows for chemical modifications at other positions without interference from the ketone. The presence of both an aldehyde and an ester at the C8 position opens numerous avenues for synthetic elaboration.

This guide provides a comprehensive overview of this compound, identified by the CAS Number: 1006686-08-3[1][2]. It will cover its chemical and physical properties, explore its synthetic rationale, detail its potential applications as a versatile intermediate, and provide necessary safety information.

Compound Identification and Physicochemical Properties

Accurate identification is paramount in chemical research. The following tables summarize the key identifiers and known properties of **Ethyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate**.

Table 1: Core Compound Identifiers

Identifier	Value	Source
CAS Number	1006686-08-3	[1] [2]
IUPAC Name	ethyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate	[2]
Molecular Formula	C12H18O5	[2] [3]
Molecular Weight	242.27 g/mol	[2]
SMILES	CCOC(=O)C1(C=O)CCC2(CC1)OCCO2	[2]
InChIKey	MKIVRVCORBPIQI-UHFFFAOYSA-N	[3]

Table 2: Physical and Chemical Properties

Property	Value	Source
Purity	≥95.00%	[2]
Appearance	Not specified (typically a liquid or low-melting solid)	
Storage Conditions	Store at 0-8 °C	[2]

Table 3: Predicted Mass Spectrometry Data

Adduct	Predicted m/z
[M+H] ⁺	243.12270
[M+Na] ⁺	265.10464
[M-H] ⁻	241.10814
[M+NH ₄] ⁺	260.14924

Data sourced from PubChemLite, calculated using CCSbase[3].

Synthesis Strategy and Mechanistic Considerations

While specific, peer-reviewed synthetic procedures for **Ethyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate** are not readily available in the provided search results, a logical synthetic pathway can be devised from common starting materials based on established organic chemistry principles. The synthesis of related spirocyclic compounds, such as 1,4-dioxaspiro[4.5]decan-8-one, often involves the protection of a ketone, which is a key step[4].

A plausible approach would start with the commercially available Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate (CAS: 1489-97-0)[5]. This precursor already contains the necessary protected ketone and the ethyl ester at the C8 position. The critical step is the introduction of the formyl group at the same carbon.

Proposed Synthetic Workflow

The introduction of a formyl group onto a carbon already bearing an ester typically proceeds via a formylation reaction. A common method is the Claisen condensation using ethyl formate in the presence of a strong base like sodium ethoxide or sodium hydride.

Step-by-Step Protocol:

- Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate in a suitable anhydrous solvent, such as tetrahydrofuran (THF) or diethyl ether.

- **Base Addition:** Cool the solution in an ice bath (0 °C). Slowly add a strong base (e.g., sodium hydride, NaH). The use of NaH is advantageous as the only byproduct is hydrogen gas.
- **Formylating Agent:** While stirring, add ethyl formate dropwise to the reaction mixture.
- **Reaction Progression:** Allow the mixture to warm to room temperature and stir for several hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).
- **Workup:** Once the reaction is complete, quench it carefully by slowly adding a proton source, such as a saturated aqueous solution of ammonium chloride (NH4Cl).
- **Extraction and Purification:** Transfer the mixture to a separatory funnel, extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na2SO4), and concentrate it under reduced pressure. The crude product can then be purified using column chromatography on silica gel.

Causality and Experimental Choices:

- **Inert Atmosphere:** The use of a strong base like NaH necessitates an inert atmosphere to prevent reactions with atmospheric water and oxygen.
- **Anhydrous Solvent:** The solvent must be anhydrous to prevent the base from being quenched.
- **Strong Base:** A strong base is required to deprotonate the α -carbon of the ester, forming an enolate nucleophile that attacks the ethyl formate.
- **Ketal Protecting Group:** The 1,4-dioxaspiro[4.5]decane moiety is stable under these basic conditions, ensuring the ketone at C4 remains protected throughout the formylation process.



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Caption: Proposed synthesis of the target compound.

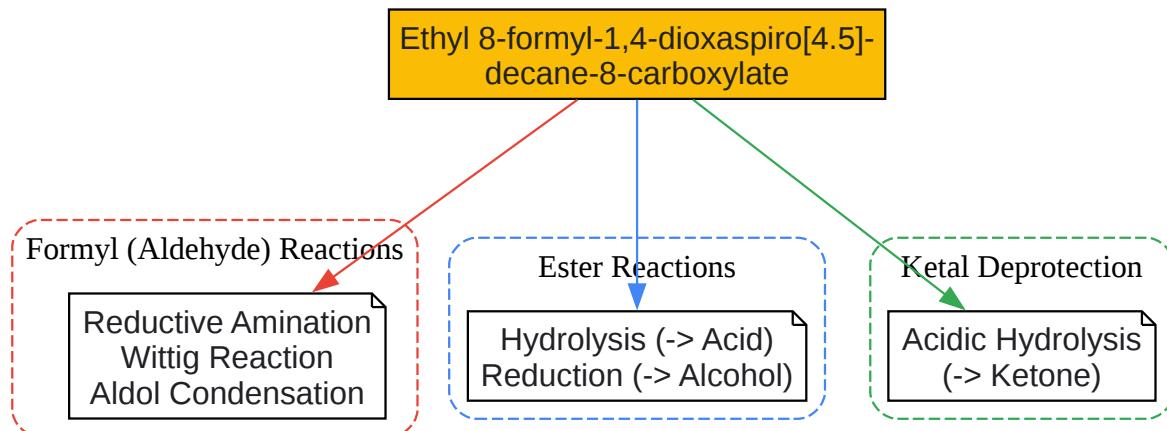
Applications in Drug Development and Medicinal Chemistry

The true value of **Ethyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate** lies in its potential as a versatile synthetic intermediate. Spirocyclic scaffolds are of significant interest in the pharmaceutical industry as they introduce three-dimensional complexity into molecules, which can lead to improved binding affinity and selectivity for biological targets[6].

The functional groups on this molecule offer multiple handles for diversification:

- The Formyl Group (Aldehyde): This is a highly reactive functional group amenable to a wide range of C-C and C-N bond-forming reactions, including:
 - Reductive Amination: To introduce diverse amine functionalities.
 - Wittig Reaction: To form alkenes.
 - Aldol Condensation: To create larger, more complex carbon skeletons.
 - Oxidation/Reduction: Can be oxidized to a carboxylic acid or reduced to an alcohol.
- The Ethyl Ester Group: This group can be:
 - Hydrolyzed: To yield a carboxylic acid, which is a key functional group for forming amide bonds (a common linkage in pharmaceuticals) or other ester derivatives.
 - Reduced: To a primary alcohol.
- The Ketal Protecting Group: Under acidic conditions, the ketal can be hydrolyzed to reveal the cyclohexanone carbonyl group[4]. This adds another site for functionalization late in a synthetic sequence, such as the introduction of substituents at the α -positions of the ketone.

This "triple-handle" nature allows for a modular approach to library synthesis, where different building blocks can be systematically introduced at each of the three sites to rapidly generate a large number of distinct compounds for biological screening.



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Sources

- 1. Ethyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate | 1006686-08-3 - BuyersGuideChem [buyersguidechem.com]
- 2. Ethyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate 95.00% | CAS: 1006686-08-3 | AChemBlock [achemblock.com]
- 3. PubChemLite - Ethyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate (C12H18O5) [pubchemlite.lcsb.uni.lu]
- 4. researchgate.net [researchgate.net]
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- 6. mdpi.com [mdpi.com]
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